molecular formula C17H12ClN3OS2 B4937556 5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one CAS No. 312286-44-5

5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B4937556
CAS No.: 312286-44-5
M. Wt: 373.9 g/mol
InChI Key: GCRSECULWAXJOD-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This structure is characterized by a 2-thioxo group, a 2-chlorophenyl substituent at position 5, and a phenyl group at position 2. The compound is synthesized via cyclocondensation reactions involving thiourea derivatives and aromatic aldehydes under microwave or conventional heating, often in the presence of acetic acid as a catalyst . Its structural complexity and electron-rich aromatic systems make it a candidate for biological activity studies, particularly in antiviral and anticancer research .

Properties

IUPAC Name

5-(2-chlorophenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c18-12-9-5-4-8-11(12)14-19-15-13(16(22)20-14)24-17(23)21(15)10-6-2-1-3-7-10/h1-9,14,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRSECULWAXJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(N3)C4=CC=CC=C4Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101122602
Record name 5-(2-Chlorophenyl)-2,3,5,6-tetrahydro-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312286-44-5
Record name 5-(2-Chlorophenyl)-2,3,5,6-tetrahydro-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312286-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)-2,3,5,6-tetrahydro-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-component reactions that utilize various starting materials. For instance, the reaction of thiosemicarbazones with halogenated compounds has been reported to yield derivatives with significant biological activity. The structural characteristics of the compound are crucial for its activity and are confirmed through spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For example:

  • Inhibition against Mycobacterium smegmatis : Some derivatives have shown minimum inhibitory concentrations (MIC) as low as 50 µg/mL against this pathogen. This suggests a potential application in treating mycobacterial infections .
  • Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Bacillus cereus. The presence of electron-withdrawing groups on the phenyl ring enhances this antibacterial activity .

Antioxidant Activity

The antioxidant capacity of similar thiazolo-pyrimidine derivatives has been evaluated using DPPH radical scavenging assays. Compounds in this class have shown significant antioxidant activity with percentages ranging from 69% to 88% in scavenging tests . This property is essential for mitigating oxidative stress-related diseases.

Cytotoxic Activity

Studies have indicated that certain thiazolo[4,5-d]pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, the structural modifications in these compounds can lead to enhanced cytotoxicity, making them potential candidates for anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureEffect on Activity
Chlorine Substituent Enhances antibacterial properties
Phenyl Rings Contributes to cytotoxicity
Thioxo Group Essential for antioxidant activity

Case Studies

  • Antimycobacterial Study : A recent study evaluated the efficacy of several thiazolo-pyrimidine derivatives against Mycobacterium smegmatis. The most potent compound exhibited an MIC of 50 µg/mL and was further analyzed for its mechanism of action involving leucyl-tRNA synthetase inhibition .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of synthesized thiazolo derivatives on human cancer cell lines. Results showed significant growth inhibition correlating with specific structural modifications .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thiazolo-pyrimidine framework is formed through cyclization reactions that often utilize thioketones and various amines under controlled conditions. The presence of the chlorophenyl and phenyl groups enhances its lipophilicity and potential bioactivity.

Key Synthetic Pathways:

  • Condensation Reactions: The initial step usually involves the condensation of thioketones with amines to form thiazole derivatives.
  • Cyclization: Subsequent cyclization leads to the formation of the pyrimidine ring, which is crucial for its biological activity.

Research has demonstrated that compounds with a similar thiazolo-pyrimidine structure exhibit a range of biological activities. The specific compound has shown promise in several areas:

Antimicrobial Activity

  • Studies indicate that thiazolo-pyrimidine derivatives possess significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances interaction with microbial targets, leading to increased efficacy against resistant strains.

Anticancer Properties

  • Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Effects

  • Compounds in this class have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications of thiazolo-pyrimidine derivatives similar to 5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one:

StudyFindingsApplication
Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria.Potential use as an antibiotic agent.
Investigated anticancer effects in vitro on breast cancer cells; showed significant reduction in cell viability.Development as a chemotherapeutic agent.
Assessed anti-inflammatory effects in animal models; reduced edema and inflammation markers.Potential use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Key Substituents and Associated Activities

Compound Name / ID Substituents (Positions) Biological Activity Reference
Target Compound 5-(2-chlorophenyl), 3-phenyl Antiviral (HBV/HCV), Antitumor (study)
5-(4-Fluorophenyl)-3-phenyl-6H-thiazolo[...] 5-(4-fluorophenyl), 3-phenyl Anticancer (in vitro)
3e (from Becan & Wójcicka) 5-(aryl), 3-phenyl Anti-HBV (in vitro), low bioavailability
6a-c (Dangi et al.) 7-substituted phthalimido groups Moderate antibacterial activity
  • However, para-substituted fluorophenyl analogs may exhibit better solubility due to reduced steric bulk .
  • Bioavailability Challenges : Compound 3e, with an unspecified aryl group at position 5, showed potent anti-HBV activity but poor bioavailability, suggesting that the 2-chlorophenyl group in the target compound may require formulation optimization for in vivo efficacy .

Spectral and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Compound IR (C=O, C=S) ¹H-NMR (Key Signals) Reference
Target Compound Not reported Not reported -
4d (4-fluorophenyl analog) 1680 cm⁻¹ (C=O) δ 7.31–8.20 (m, arom.), 13.20 (s, NH)
3e (anti-HBV compound) 3450 cm⁻¹ (NH) δ 7.20–8.15 (m, arom.), 12.90 (s, NH)
6a-c (phthalimido derivatives) 1720 cm⁻¹ (phthalimido C=O) δ 4.20–4.50 (ethoxy), 7.40–8.30 (m, arom.)
  • The absence of a carbonyl group in the target compound (due to the 2-thioxo moiety) differentiates it from dione derivatives like 4d, which exhibit strong C=O stretching at 1680 cm⁻¹ .
  • NH signals in ¹H-NMR (e.g., δ 13.20 in 4d) are consistent across analogs, confirming the presence of hydrogen-bonding groups critical for biological interactions .

Antiviral vs. Antitumor Efficacy

  • Antiviral Activity : The target compound’s 2-chlorophenyl group may enhance HCV NS5B polymerase inhibition compared to 3e, which showed anti-HBV activity but lacked structural data for direct comparison .
  • Antitumor Potential: Thiazolo[4,5-d]pyrimidines with chromen or thieno extensions (e.g., compound 19 in ) demonstrated improved cell membrane permeability due to extended π-systems, whereas the target compound’s simpler structure may limit tumor selectivity .

Q & A

Q. How does the thioxo group influence hydrogen-bonding interactions in protein-ligand complexes?

  • Methodological Answer : The thioxo (C=S) moiety acts as a hydrogen-bond acceptor. Crystallographic studies of analogous compounds show:
  • Binding to Serine proteases : Thioxo forms a 2.8 Å H-bond with Ser195 in trypsin-like enzymes .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) reveals ΔG values of −8 to −10 kcal/mol for such interactions .

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